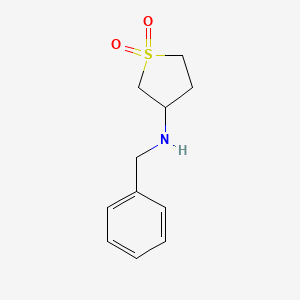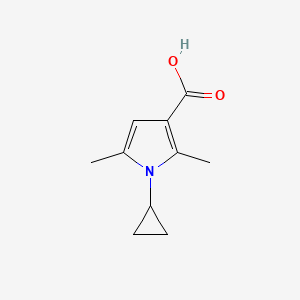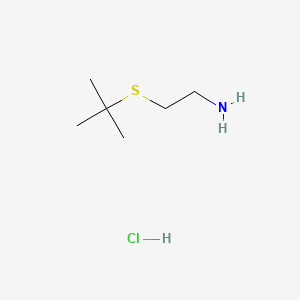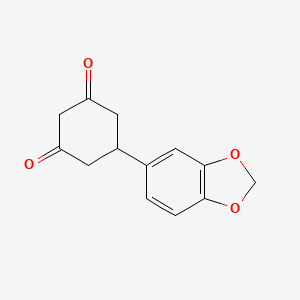
(2-Amino-4-chlorophenyl)(1-Phenylethyl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical strategies. For instance, the synthesis of 3-nitro-2-phenylpropan-1-amine and its chlorophenyl analog is achieved through the addition of nitrous acid to trifluoroacetylaminomethylstyrenes, followed by reduction of the double bond with sodium borohydride . Another method includes the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation . These methods could potentially be adapted for the synthesis of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be quite complex. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, and are further organized into layers by π-stacking interactions between the aromatic systems . This suggests that (2-Amino-4-chlorophenyl)(1-phenylethyl)amine could also exhibit interesting structural features such as hydrogen bonding and aromatic stacking.
Chemical Reactions Analysis
The chemical reactions of chlorophenyl and amino compounds can vary widely depending on their specific functional groups and structure. The provided papers do not detail reactions for the exact compound , but they do show that related compounds can participate in reactions typical of amines and aromatic halides, such as nucleophilic substitution or addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be inferred from related compounds. For example, the presence of the chlorophenyl group can influence the compound's electron distribution, reactivity, and polarity . The amino group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds . These properties are crucial for understanding the behavior of the compound in biological systems or in chemical reactions.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
(2-Amino-4-chlorophenyl)(1-Phenylethyl)amin: wurde auf sein Potenzial in der antimikrobiellen Therapie untersucht. Forschungsergebnisse zeigen, dass Derivate dieser Verbindung antifungale Aktivität gegen Arten wie Candida albicans und Candida glabrata aufweisen. Zusätzlich haben einige Derivate eine moderate antibakterielle Aktivität gegen grampositive Bakterien wie Staphylococcus aureus und Bacillus subtilis gezeigt .
Synthese von Thiazol-Derivaten
Diese Verbindung dient als Vorläufer bei der Synthese von Thiazol-Derivaten. Thiazole sind wichtige Heterocyclen in der pharmazeutischen Chemie aufgrund ihrer synthetischen Vielfalt und therapeutischen Bedeutung. Sie sind bekannt für ihre Rolle in der Medikamentenentwicklung, insbesondere als antimikrobielle Mittel .
Berechnungen in der Chemie
Die Derivate der Verbindung wurden berechnungen in der Chemie unterzogen, wie z. B. der Dichtefunktionaltheorie (DFT). Diese Studien berechnen thermodynamische Parameter und helfen, die molekularen Wechselwirkungen und die Stabilität der Verbindungen zu verstehen, was für die Entwicklung potenter antimikrobieller Mittel entscheidend ist .
Enzymatische Methoden zur kinetischen Racematspaltung
Im Bereich der synthetischen Chemie ist die enzymatische kinetische Racematspaltung eine Technik, die zur Trennung von Enantiomeren eines Racemats verwendet wird. This compound kann an solchen Prozessen beteiligt sein, insbesondere bei der Herstellung von 2-Alkoxyacetat-Estern, die nützliche Acylierungsmittel sind .
Biologisches Potenzial von Indol-Derivaten
Obwohl nicht direkt mit Indol verwandt, erinnert die Struktur von this compound an Indol-Derivate, die eine breite Palette von biologischen und klinischen Anwendungen haben. Diese Ähnlichkeit könnte den Weg für die Erforschung dieser Verbindung bei der Entwicklung neuer Medikamente mit verschiedenen pharmakologischen Aktivitäten ebnen .
Eigenschaften
IUPAC Name |
4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFYGBTRHDLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387832 |
Source


|
| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
345991-79-9 |
Source


|
| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

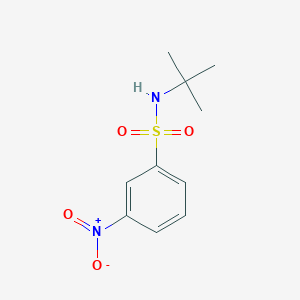

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

